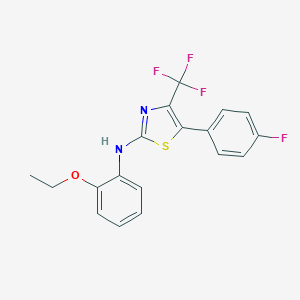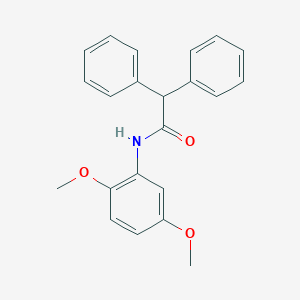![molecular formula C25H17N5O4S B391806 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE](/img/structure/B391806.png)
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrophenyl Hydrazone Moiety: This step involves the reaction of a nitrophenyl hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and furan moieties, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield reduced forms of the nitrophenyl or furan moieties.
科学研究应用
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
作用机制
The mechanism of action of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan and nitrophenyl moieties but lacks the quinazolinone core.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound features a furan ring and a nitrophenyl group but has a different core structure.
Uniqueness
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is unique due to its combination of a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C25H17N5O4S |
|---|---|
分子量 |
483.5g/mol |
IUPAC 名称 |
2-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17N5O4S/c31-24-21-8-4-5-9-22(21)27-25(29(24)18-6-2-1-3-7-18)35-23-15-14-20(34-23)16-26-28-17-10-12-19(13-11-17)30(32)33/h1-16,28H/b26-16+ |
InChI 键 |
JITZWFUCMVQDRL-WGOQTCKBSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


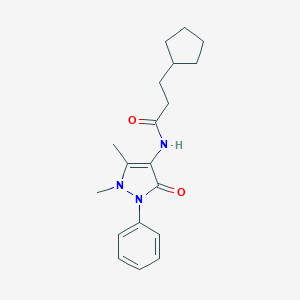
![4-Chloro-2-nitro-3,5-dimethyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391724.png)

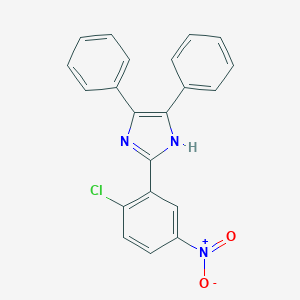
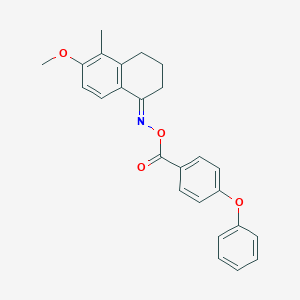
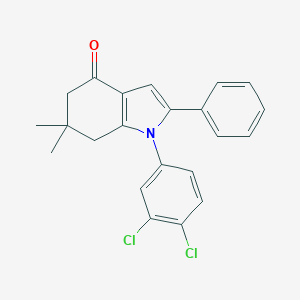
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B391733.png)
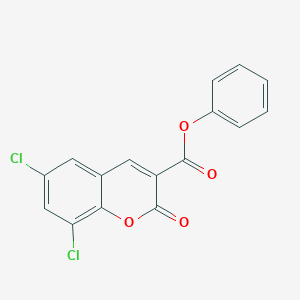
![N-(2-ethoxyphenyl)-3-fluoro-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B391740.png)
![4-chloro-N-(2-ethoxyphenyl)-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B391741.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dibromo-2-pyridinyl)acetamide](/img/structure/B391742.png)
